[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester
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Overview
Description
[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexylamino group, a nitrophenyl group, and an ethyl ester functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester typically involves multiple steps, starting with the preparation of the cyclohexylamino-acetyl intermediate. This intermediate is then reacted with 3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the amino and ester groups can form hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester can be compared with similar compounds such as:
[(2-Cyclohexylamino-acetyl)-(4-nitro-phenyl)-amino]-acetic acid ethyl ester: Similar structure but with a different position of the nitro group.
[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-propionic acid ethyl ester: Similar structure but with a different alkyl chain length.
[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid methyl ester: Similar structure but with a different ester group.
Properties
Molecular Formula |
C18H25N3O5 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 2-(N-[2-(cyclohexylamino)acetyl]-3-nitroanilino)acetate |
InChI |
InChI=1S/C18H25N3O5/c1-2-26-18(23)13-20(15-9-6-10-16(11-15)21(24)25)17(22)12-19-14-7-4-3-5-8-14/h6,9-11,14,19H,2-5,7-8,12-13H2,1H3 |
InChI Key |
HSCAXGFYIMNVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)CNC2CCCCC2 |
Origin of Product |
United States |
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